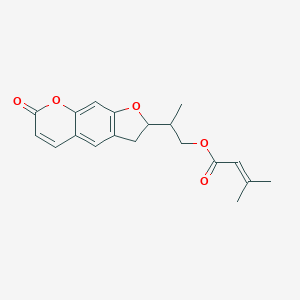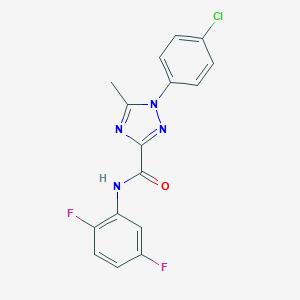
Trisulfane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Trisulfane is a sulfur compound that contains three sulfur atoms and is also known as H2S3. It is a colorless and odorless gas that is soluble in water. Trisulfane has gained attention in recent years due to its potential use in various scientific research applications.
Aplicaciones Científicas De Investigación
Chirality and Parity Violation Studies Trisulfane is studied in the context of chirality and parity violation in chiral molecules. The high-resolution analysis of the Fourier Transform Infrared (FTIR) spectrum of trisulfane has been successful, identifying bands associated with its chiral trans and cis conformers. This research is significant for experimental attempts to measure the parity-violating energy difference between the ground states of enantiomers of chiral molecules (Albert et al., 2017).
Synthesis of Functionalized Trisulfanes A method for the synthesis of functionalized unsymmetrical dialkyl trisulfanes has been developed, which involves the reaction of specific disulfanyl derivatives with alkyl disulfanyl anions. This method facilitates the preparation of trisulfanes with additional functionalities like hydroxyl, carboxyl, or amino groups (Lach & Witt, 2013).
Biological Role and Stability Trisulfides, including trisulfane, play a key role in the body as reservoirs of sulfane sulfur and in the release of hydrogen sulfide, which has therapeutic effects. The stability of trisulfides in biological systems has been studied, revealing their rapid degradation in the presence of primary and tertiary amines to disulfide and elemental sulfur (Brown & Bowden, 2022).
Formation and Study in Organosulfur Compounds The isolation and structural elucidation of new cyclic organosulfur compounds, including trisulfanes, from garlic leaves have been reported. This research contributes to the understanding of the biosynthetic pathways of these compounds (Fukaya et al., 2020).
Synthesis of Trisulfane Derivatives for Therapeutic Use The synthesis and biological evaluation of odorless trisulfane derivatives have been explored, demonstrating their potential for therapeutic applications in inducing oxidative defence signalling and apoptosis in cancer cells (Allah et al., 2015).
Investigation of Trisulfane Derivatives in Chemical Reactions The reaction of thiofenchone with disulfur dichloride, resulting in the formation of trisulfane, has been studied. This research provides insight into the novel formation of tricyclic polysulfanes (Okuma & Munakata, 2011).
Polysulfide Modulation for Cellular Processes Studies on tetrasulfanes and their interactions with cysteine residues in key proteins highlight the potential of trisulfanes and related compounds in modulating cellular processes such as antioxidant defenses and programmed cell death (Czepukojc et al., 2013).
Investigation of Sulfur Compounds in Biochemistry Research on the role of inorganic sulfur species, including trisulfanes, in biological systems provides insights into their signaling functions and interactions with various tissues (Palermo et al., 2022).
Propiedades
Número CAS |
12597-04-5 |
|---|---|
Fórmula molecular |
C15H19NO9S |
Peso molecular |
98.2 g/mol |
InChI |
InChI=1S/H2S3/c1-3-2/h1-2H |
Clave InChI |
KBMBVTRWEAAZEY-UHFFFAOYSA-N |
SMILES |
SSS |
SMILES canónico |
SSS |
Sinónimos |
SULPHIDE |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-[(Z)-(1-butyl-2-oxoindol-3-ylidene)amino]-2-(2-methylphenoxy)acetamide](/img/structure/B228664.png)
![2-ethyl-N'-[(Z)-(2-hydroxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]quinoline-4-carbohydrazide](/img/structure/B228667.png)
![2-[2-[(2E)-2-[(3,4-dimethoxyphenyl)methylidene]hydrazinyl]-4-oxo-1,3-thiazol-5-yl]acetic acid](/img/structure/B228669.png)

![N'-[(E)-(4-nitrophenyl)methylidene]heptanehydrazide](/img/structure/B228677.png)


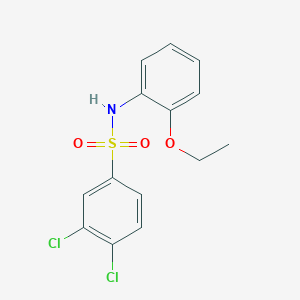
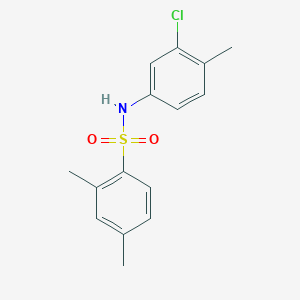
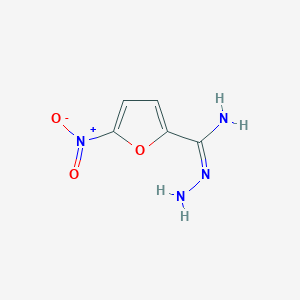
![4-[5-(dimethylamino)pent-1-enyl]-N,N-dimethyl-3,5-diphenyl-2-prop-2-enylcyclohexan-1-amine](/img/structure/B228742.png)
